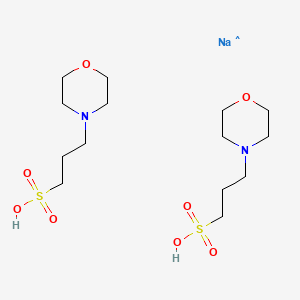
3-Morpholinopropane-1-sulfonic acid, sodium salt(2:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) is a chemical compound with the molecular formula C14H30N2NaO8S2. It is commonly used as a buffering agent in biological and biochemical research due to its ability to maintain a stable pH in solutions. This compound is particularly useful in experiments that require a near-neutral pH environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) can be synthesized by reacting morpholine with 1,3-propanesultone in absolute ethanol. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The crude product is then purified to obtain the final compound .
Industrial Production Methods
In industrial settings, the production of 3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) primarily undergoes substitution reactions due to the presence of the sulfonic acid group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include mild temperatures and neutral pH.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are usually carried out under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acid derivatives .
Aplicaciones Científicas De Investigación
3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism by which 3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) exerts its effects is through its buffering capacity. It maintains a stable pH by neutralizing acids and bases in solution. The morpholine ring in its structure allows it to interact with hydrogen ions, thereby stabilizing the pH. This buffering action is crucial in various biochemical and biological processes .
Comparación Con Compuestos Similares
3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) is often compared with other buffering agents such as:
2-(N-Morpholino)ethanesulfonic acid (MES): Similar to 3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1), MES contains a morpholine ring but has a different sulfonic acid group.
4-Morpholinepropanesulfonic acid (MOPS): This compound is structurally similar and is also used as a buffering agent.
N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid) (HEPES): HEPES contains a piperazine ring and is another commonly used buffering agent.
These comparisons highlight the uniqueness of 3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) in terms of its buffering capacity and suitability for specific pH ranges.
Propiedades
Fórmula molecular |
C14H30N2NaO8S2 |
|---|---|
Peso molecular |
441.5 g/mol |
InChI |
InChI=1S/2C7H15NO4S.Na/c2*9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h2*1-7H2,(H,9,10,11); |
Clave InChI |
WJPQGCIFGMAUSU-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCS(=O)(=O)O.C1COCCN1CCCS(=O)(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyano-3-{5-[4-(diphenylamino)phenyl]thieno[3,2-b]thiophen-2-yl}prop-2-enoic acid](/img/structure/B15156459.png)
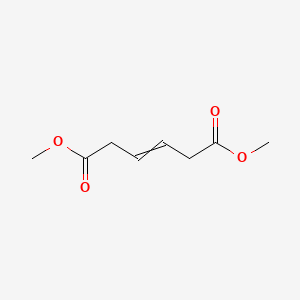
![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B15156471.png)
![N-methyl-1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B15156483.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B15156491.png)
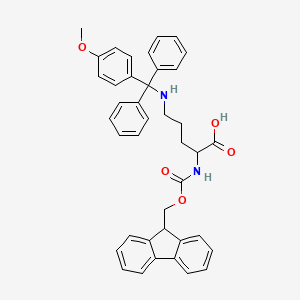
![2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B15156519.png)
![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B15156526.png)
![[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B15156531.png)
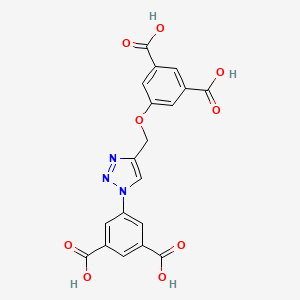
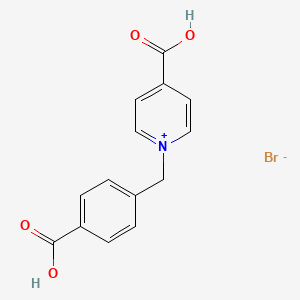
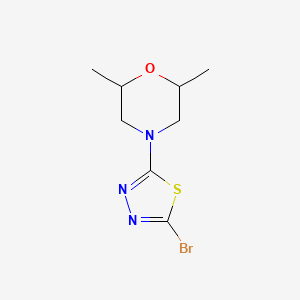
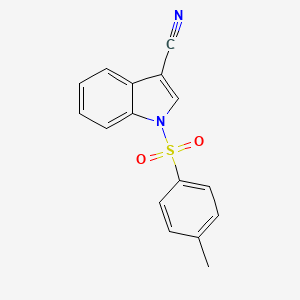
![Benzyl 2-({[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy(phenoxy)phosphoryl}amino)propanoate](/img/structure/B15156577.png)
